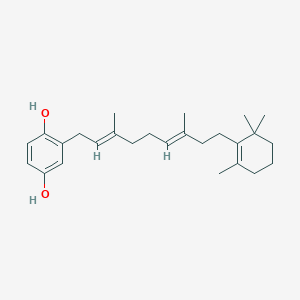
Jaspaquinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jaspaquinol is a natural product found in Cacospongia with data available.
Scientific Research Applications
Synthesis and Cellular Impact
- Synthesis and Effect on Bladder Cell Lines: Jaspaquinol, a monocyclic diterpene-benzenoid, was successfully synthesized through two different routes. Preliminary data indicated that jaspaquinol has varying effects on the viability of normal and malignant human bladder epithelial cell lines (Demotie et al., 2004).
Bioactive Compound Research
- Exploration as a 15-Lipoxygenase Inhibitor: In a study exploring marine-sponge-derived bioactive compounds, jaspaquinol was identified as a potent inhibitor of human 15-lipoxygenase (15-HLO), showing significant bioactivity with an IC50 value of 0.3 microM (Carroll et al., 2001).
Impact on Actin Cytoskeleton and Cell Structure
- Effect on Plasmodium falciparum: Jaspaquinolide, a related compound, was observed to decrease parasitemia in Plasmodium falciparum cultures, indicating a failure of merozoites to invade erythrocytes when exposed to the compound. It also caused an increase in F-actin filaments in merozoites (Mizuno et al., 2002).
- Disruption in Tobacco Cells: In a different study, jasplakinolide was found to disrupt actin filaments in living suspension-cultured Nicotiana tabacum cells in a concentration and time-dependent manner. This disruption was reversible, even at high concentrations (Ou et al., 2002).
Effects on Cell Polyploidization
- Induction of Polyploidization in HL-60 Cells: Jaspamide, another related compound, was used to study polyploidy in HL-60 cells. It showed antiproliferative activity and induced multinuclearity and increased DNA content, suggesting the induction of polyploidization (Nakazawa et al., 2001).
properties
Product Name |
Jaspaquinol |
|---|---|
Molecular Formula |
C26H38O2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-[(2E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6-dienyl]benzene-1,4-diol |
InChI |
InChI=1S/C26H38O2/c1-19(11-13-22-18-23(27)14-16-25(22)28)8-6-9-20(2)12-15-24-21(3)10-7-17-26(24,4)5/h9,11,14,16,18,27-28H,6-8,10,12-13,15,17H2,1-5H3/b19-11+,20-9+ |
InChI Key |
KUTRNQZRJBENDY-ZQYJZOSASA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C/CC2=C(C=CC(=C2)O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCC2=C(C=CC(=C2)O)O)C)C |
synonyms |
jaspaquinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




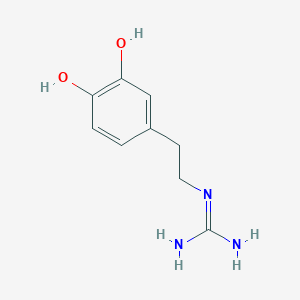

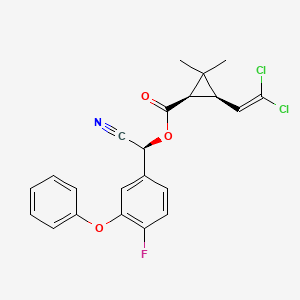
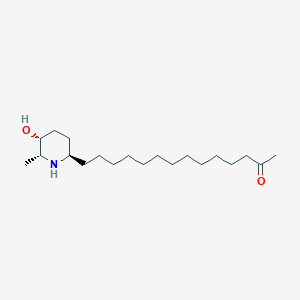
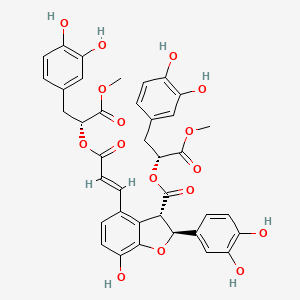
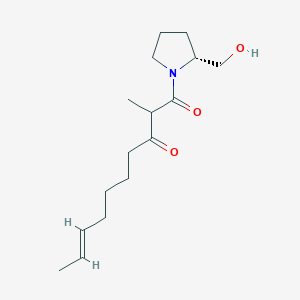
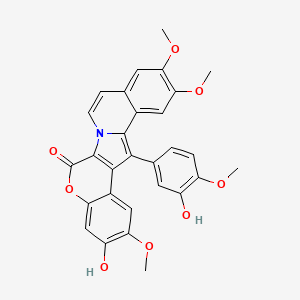



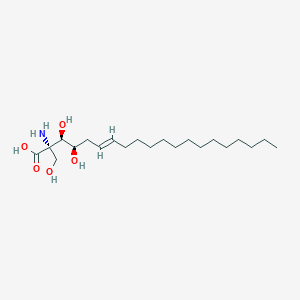
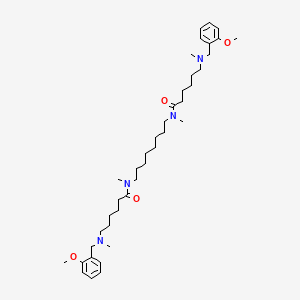
![(4S,6S)-1,4-Diacetoxy-3-[(Z)-acetoxymethylene]-7-methylene-11-methyl-1,10-dodecadien-8-yn-6-ol](/img/structure/B1248008.png)